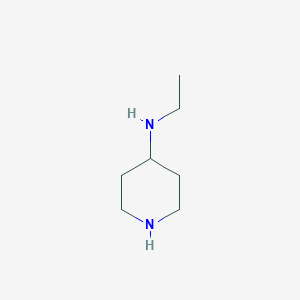

N-Ethylpiperidin-4-amine

描述

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine scaffold, a six-membered ring containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and naturally occurring alkaloids. researchgate.netnih.govresearchgate.net Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as enhanced membrane permeability and metabolic stability, which are crucial for drug efficacy. researchgate.net

Historical Context of Piperidine Scaffolds in Drug Discovery

The journey of piperidine in drug discovery is a long and storied one. Historically, many potent analgesics, antipsychotics, and antihistamines have incorporated the piperidine ring into their structures. atamanchemicals.comijnrd.org This enduring presence is a testament to the scaffold's versatility and its ability to interact with a wide range of biological targets. researchgate.net The development of numerous piperidine-based drugs has solidified its status as a "privileged structure" in medicinal chemistry. researchgate.netperlego.com

Role of N-Ethylpiperidin-4-amine as a Building Block in Complex Molecular Architectures

This compound serves as a crucial intermediate in the synthesis of more elaborate molecules. Its structure features a secondary amine and an ethyl group attached to the piperidine nitrogen, offering multiple points for chemical modification. This allows chemists to readily incorporate the N-ethylpiperidine moiety into larger scaffolds through reactions such as N-alkylation and acylation. smolecule.com For instance, it can be coupled with other molecules to create novel compounds with potential pharmacological activities.

Current Research Trends and Future Prospects for this compound Analogues

Current research is actively exploring the synthesis and biological evaluation of new analogues of this compound. mdpi.comresearchgate.net Scientists are investigating how modifications to the piperidine ring and its substituents influence the biological activity of these compounds. researchgate.netthieme-connect.com A significant area of interest is the development of this compound derivatives as potential agents for treating neurological disorders and as ligands for various receptors. smolecule.comevitachem.com Future prospects include the design of more selective and potent drug candidates based on this versatile scaffold. thieme-connect.com

Scope and Objectives of Research on this compound

The primary goal of ongoing research is to fully elucidate the synthetic utility and pharmacological potential of this compound and its derivatives. This involves addressing existing knowledge gaps and employing advanced methodologies to study these compounds.

Addressing Gaps in the Literature on this compound's Academic Applications

While the parent piperidine ring is well-documented, specific and in-depth studies on the academic applications of this compound are less common. perlego.com Much of the available information is found within broader studies on piperidine derivatives or in patents, highlighting a need for more focused academic research on this particular compound. nih.gov Further investigation is required to fully understand its reaction mechanisms, stereochemistry, and the structure-activity relationships of its derivatives. researchgate.netwhiterose.ac.uk

Highlighting Advanced Methodologies in this compound Studies

Modern research on this compound and its analogues employs a range of advanced techniques. These include sophisticated synthetic methods like multi-component reactions and catalytic hydrogenations to create novel derivatives with high efficiency and stereoselectivity. nih.govmdpi.com Advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and multi-nuclear NMR are crucial for confirming the structure and purity of these synthesized compounds. rsc.orgasianpubs.org Furthermore, computational methods, including molecular docking studies, are being used to predict and understand the interactions of these molecules with biological targets. researchgate.netrsc.org

Interactive Data Tables

Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H16N2 | nih.govnih.gov |

| Molecular Weight | 128.22 g/mol | nih.govnih.gov |

| IUPAC Name | 1-ethylpiperidin-4-amine | nih.gov |

| CAS Number | 50534-45-7 | nih.gov |

| InChIKey | UFETTXCVHFVMPU-UHFFFAOYSA-N | nih.gov |

Emphasizing Interdisciplinary Research Avenues for this compound

The true potential of this compound is most evident in its application across various scientific disciplines. The inherent reactivity of its amino group, coupled with the structural and electronic properties of the ethyl-substituted piperidine ring, makes it a valuable intermediate for creating a wide array of functional molecules. This has led to its use in synthesizing compounds that are investigated in fields well beyond traditional organic chemistry.

In medicinal chemistry , derivatives of this compound are at the forefront of drug discovery programs. For instance, more complex molecules incorporating this scaffold have shown promise in a variety of therapeutic areas. Research into related piperidine derivatives has highlighted their potential as anticancer and antimicrobial agents. For example, 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine has been studied for its ability to inhibit the growth of various cancer cell lines. Furthermore, derivatives are being explored for their effects on the central nervous system, with some showing potential antidepressant activities by modulating neurotransmitter pathways. The ethyl substitution on the piperidine nitrogen can influence the pharmacological profile and receptor affinity of the resulting compounds.

The application of this compound extends into neuroscience research , where its structural analogues are utilized to probe complex biological systems. For example, N-methylpiperidin-4-amine, a closely related compound, serves as a tool for investigating neurotransmitter systems, which is crucial for understanding brain function and developing treatments for mental health conditions. The ability to synthesize a library of derivatives from the N-ethylated parent compound allows for systematic structure-activity relationship (SAR) studies, helping to pinpoint the features necessary for specific biological interactions.

Beyond the biological sciences, the this compound framework shows potential in materials science . The amino group provides a reactive handle for incorporating this moiety into larger polymeric structures or onto the surface of materials. This can be leveraged to develop new polymers with tailored properties or functional coatings and adhesives. While direct research in this area for this compound is still emerging, the principles established with similar amine-containing heterocycles suggest a promising future.

The table below summarizes the key research areas and findings for compounds derived from the this compound scaffold, underscoring its interdisciplinary significance.

| Research Area | Derivative/Related Compound | Key Findings |

| Medicinal Chemistry | 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine | Exhibits preliminary anticancer and antimicrobial properties. |

| 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine | Investigated for potential antidepressant effects. | |

| This compound dihydrochloride | Ethyl substitution noted to alter pharmacological profiles and receptor affinity. | |

| Neuroscience | N-methylpiperidin-4-amine | Used as a research tool to study neurotransmitter systems. |

| Materials Science | General Piperidine Derivatives | Serve as versatile building blocks for creating complex molecules and specialty polymers. |

The continued exploration of this compound and its derivatives is poised to yield further breakthroughs, demonstrating the power of this seemingly simple molecule to bridge diverse fields of scientific inquiry.

Structure

3D Structure

属性

IUPAC Name |

N-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARJMVYCDHQKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593238 | |

| Record name | N-Ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62751-62-6 | |

| Record name | N-Ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Ethylpiperidin 4 Amine

Strategic Approaches to N-Ethylpiperidin-4-amine Synthesis

The synthesis of this compound and its derivatives relies on established and innovative organic chemistry methodologies. Strategic approaches are often dictated by the availability of starting materials and the desired complexity of the final molecule. Key methods include building the core piperidine (B6355638) structure and introducing the necessary functional groups through reductive amination, cyclization reactions, and multi-component strategies.

Reductive amination is a cornerstone technique for forming carbon-nitrogen bonds and is widely employed in the synthesis of amines like this compound. researchgate.netjocpr.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. jocpr.comyoutube.commasterorganicchemistry.com This process is highly versatile, preventing the overalkylation that can occur with direct alkylation methods. harvard.edu

Two primary reductive amination pathways can be envisioned for the synthesis of the this compound scaffold:

Reaction of N-ethyl-4-piperidone with ammonia (B1221849) or an ammonia equivalent: In this approach, the pre-formed N-ethylated piperidone ring is the starting material. Its ketone group is condensed with an amine source, followed by reduction.

Reaction of 4-aminopiperidine (B84694) with acetaldehyde: Here, the piperidine ring already possesses the 4-amino group. It is reacted with acetaldehyde to form an imine, which is subsequently reduced to install the N-ethyl group on the ring nitrogen.

The choice of reducing agent is critical for the success and selectivity of the reaction. harvard.edu Mild reducing agents are preferred as they selectively reduce the protonated iminium ion intermediate much faster than the initial carbonyl compound. masterorganicchemistry.comharvard.edu

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Characteristics | pH Conditions | Reference |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones or aldehydes; tolerant of many functional groups. masterorganicchemistry.comharvard.edu | Often used with acetic acid. | harvard.edu |

| Sodium cyanoborohydride (NaBH₃CN) | Acid-stable and selectively reduces imines at pH 6-7, but is highly toxic. masterorganicchemistry.comharvard.edu | Mildly acidic (pH ~6-7). | harvard.edu |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | A "green" method that can be used for both imine reduction and other transformations like debenzylation. researchgate.netchim.it | Typically neutral or acidic. | researchgate.net |

A study on the synthesis of N-substituted piperidines successfully employed a reductive amination reaction between N-boc-piperidin-4-one and an aniline derivative, highlighting the utility of this method for creating complex piperidine structures. researchgate.net

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound precursors. Various cyclization strategies have been developed to form this six-membered nitrogen heterocycle. organic-chemistry.orgmdpi.com

One of the most classic and effective methods for creating 4-piperidone (B1582916) precursors is the Dieckmann condensation . This intramolecular reaction involves the base-promoted cyclization of a diester to form a β-keto ester. dtic.milcore.ac.uk For the synthesis of a 4-piperidone, the starting material would be a diester containing a central nitrogen atom, which upon cyclization, hydrolysis, and decarboxylation yields the desired piperidone ring. dtic.mil

Other modern cyclization techniques include:

Radical-Mediated Amine Cyclization: This involves the intramolecular cyclization of linear amino-aldehydes or other suitable precursors, often catalyzed by transition metals like cobalt, to produce piperidines. mdpi.com

Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes, promoted by a Lewis acid, to form 4-substituted piperidines. mdpi.com

Reductive Cyclization: In this approach, a linear precursor containing functional groups that can react intramolecularly upon reduction is used. For instance, the reductive cyclization of dioximes has been shown to be an expedient route to piperidines. nih.gov Similarly, the reductive cyclization of 6-oxoamino acid derivatives can yield 2,6-disubstituted piperidines. whiterose.ac.uk

N-Heterocyclization of Amines with Diols: Catalyzed by complexes of metals like Iridium (Ir), primary amines can react with diols to form various cyclic amines, including piperidines, in good yields. organic-chemistry.org

These methods provide access to the core piperidone structure, which can then be functionalized using methods like reductive amination (as described in 2.1.1) to yield this compound.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.govnih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. rug.nl

For the synthesis of piperidine scaffolds, MCRs offer a powerful tool for creating structural diversity. nih.govresearchgate.net A notable example is a four-component reaction that combines an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile. researchgate.net This process generates a complex piperidone scaffold in a single pot through an in-situ generated azadiene intermediate that undergoes a Diels-Alder reaction. researchgate.net The resulting highly substituted piperidone can be a precursor for a wide range of N-substituted piperidine-4-amine derivatives.

Another relevant MCR is the Strecker reaction , which combines a ketone (such as N-benzyl-4-piperidinone), an amine, and a cyanide source (like trimethylsilyl cyanide) to produce an α-aminonitrile. nih.gov This intermediate is a key building block for synthesizing 4-amino-4-carboxypiperidine derivatives, demonstrating the power of MCRs to build complex functionality on the piperidine ring. nih.gov The Ugi and Passerini reactions are other prominent isocyanide-based MCRs that can be adapted to produce peptide-like scaffolds incorporating a piperidine moiety. nih.govrug.nl

The versatility of MCRs allows for the controlled incorporation of skeletal, functional, and stereochemical complexity in a single step, making it an attractive strategy for generating diverse libraries based on the this compound scaffold. researchgate.net

Functionalization and Derivatization of this compound

Once the this compound scaffold is synthesized, its chemical properties can be further modified through functionalization and derivatization reactions. These transformations can occur at the exocyclic primary amine or, under certain conditions, on the piperidine ring itself.

The primary amino group at the 4-position of this compound is a key site for derivatization through N-alkylation and N-acylation.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. Direct alkylation of the primary amine with alkyl halides is a common method. To control the reaction and prevent overalkylation (formation of tertiary amines or quaternary ammonium salts), specific conditions are often employed. masterorganicchemistry.comresearchgate.net These can include the slow addition of the alkylating agent to ensure the amine remains in excess or the use of a bulky base like N,N-diisopropylethylamine (Hünig's base) to scavenge the acid byproduct without competing in the alkylation. researchgate.net Reductive amination, as discussed previously, provides a more controlled alternative for mono-alkylation. masterorganicchemistry.com

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base, to form an amide. This is generally a high-yielding and straightforward transformation.

Representative Derivatization Reactions at the 4-Amino Position:

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃, DIPEA) | Secondary Amine |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide |

Direct functionalization of the C-H bonds on the saturated piperidine ring is more challenging but can be achieved using modern synthetic methods. A prominent strategy involves the selective α-functionalization of N-alkyl piperidines. acs.org This approach typically proceeds through the formation of an endo-cyclic iminium ion intermediate. acs.org

The process can be initiated by oxidizing the tertiary amine of the N-ethylpiperidine ring. The resulting N-oxide can be activated (e.g., with PivCl or TMSOTf) to generate the reactive iminium ion. acs.org This electrophilic intermediate can then be trapped by a variety of nucleophiles, leading to the introduction of a substituent at the C-2 or C-6 position (alpha to the ring nitrogen).

This method has been used to achieve various transformations, including:

α-Alkylation: The iminium ion is intercepted with organometallic reagents (e.g., organozinc or Grignard reagents) to form a new C-C bond. acs.org

Other C-C bond formations: Cross-dehydrogenative coupling methods have facilitated the introduction of alkynyl, and other carbon-based groups via in-situ iminium ion formation. acs.org

This strategy provides a powerful route for elaborating the piperidine core, enabling the synthesis of derivatives with substitution patterns that are not readily accessible through cyclization approaches alone.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of this compound analogues, which are vital for creating structurally diverse and functionally specific molecules, employs a range of advanced organic chemistry techniques. rsc.org These methods are designed to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many pharmaceutical compounds. rsc.orgnih.gov

Key strategies include:

Catalytic Asymmetric Hydrogenation: A prevalent method for establishing chirality in piperidine rings is the asymmetric hydrogenation of pyridine precursors. This involves using chiral transition-metal catalysts, most notably those based on rhodium and iridium. dicp.ac.cnnih.gov For instance, rhodium complexes with chiral phosphine ligands can hydrogenate substituted pyridinium salts to yield chiral piperidines with high enantioselectivity. dicp.ac.cnrsc.orgacs.org This approach can be adapted to synthesize analogues where the stereochemistry at positions other than C4 is precisely controlled.

Organocatalysis: Biomimetic approaches using chiral organocatalysts offer a metal-free alternative for synthesizing piperidine alkaloids and their analogues. acs.org These reactions, often involving Mannich-type additions to cyclic imines, can produce substituted piperidines with excellent enantiomeric excess (up to 97% ee). acs.org

Substrate-Controlled Diastereoselective Reactions: The inherent chirality in a starting material can be used to direct the stereochemical outcome of a reaction. For example, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org This method allows for the construction of complex piperidine structures with defined stereochemistry.

Kinetic Resolution: This technique separates a racemic mixture of piperidine precursors by selectively reacting one enantiomer at a faster rate. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base like n-BuLi/sparteine allows for the isolation of enantioenriched starting materials and 2,2-disubstituted products. acs.org Similarly, enantioselective acylation using a chiral hydroxamic acid can resolve disubstituted piperidines with high selectivity. nih.govnih.gov

Table 1: Comparison of Stereoselective Synthesis Methodologies for Piperidine Analogues

| Methodology | Catalyst/Reagent Type | Key Transformation | Typical Stereochemical Control | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Reduction of Pyridine/Pyridinium Precursors | High Enantioselectivity (ee) | dicp.ac.cnnih.gov |

| Vinylogous Mannich Reaction | Chiral Amine / Dienolate | Three-component assembly of piperidine ring | High Diastereoselectivity | rsc.org |

| Organocatalytic Addition | Chiral Primary/Secondary Amines | Addition of nucleophiles to cyclic imines | High Enantioselectivity (ee) | acs.org |

| Kinetic Resolution | Chiral Base (e.g., n-BuLi/sparteine) or Acylating Agent | Selective reaction of one enantiomer in a racemate | High Enantiomeric Ratios (er) | acs.orgnih.gov |

Advanced Reaction Mechanisms and Kinetics Studies

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound and its analogues typically proceeds through well-established but mechanistically intricate pathways. A primary route is the reductive amination of an N-substituted-4-piperidone precursor. researchgate.netchim.it

The mechanism of reductive amination involves two main stages:

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (e.g., ammonia or a primary amine) on the carbonyl carbon of the piperidone. This is followed by dehydration to form an intermediate imine or iminium ion.

Reduction: The iminium ion is then reduced to the corresponding amine. This reduction can be achieved using various hydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), or through catalytic hydrogenation. chim.it

Another advanced pathway involves the intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylates. nih.gov Mechanistic evidence suggests that this reaction proceeds via an intramolecular syn-aminocupration to form the N-C bond, followed by the formation of a primary carbon radical which then undergoes intramolecular addition to an aromatic ring to form the C-C bond. nih.gov

Computational studies using Density Functional Theory (DFT) have also shed light on the mechanisms of related piperidine syntheses. For instance, in the gold-catalyzed synthesis of dihydropyridines, DFT calculations confirmed that the reaction favors a 6-endo cyclization pathway over a 5-exo pathway due to a lower activation energy barrier. nih.govacs.org Such computational approaches are invaluable for understanding transition states and reaction intermediates that are difficult to observe experimentally.

Kinetic Analysis of this compound Derivatization Reactions

Derivatization reactions, where this compound is converted into more complex molecules, are fundamental for creating new chemical entities. The kinetic analysis of these reactions provides crucial information about reaction rates, influencing factors, and optimal conditions. A common derivatization is N-acylation , where an acyl group is introduced by reacting the amine with an acyl chloride or anhydride. chemguide.co.ukorientjchem.org

The reaction between an amine and an acyl chloride is typically a rapid, bimolecular nucleophilic addition-elimination reaction. chemguide.co.ukresearchgate.net The kinetics of such reactions are influenced by several factors:

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Solvent Effects: The choice of solvent can significantly impact the reaction rate. While many acylations are performed in aprotic solvents, studies have shown that for some systems, water can accelerate the reaction without significant hydrolysis of the acylating agent. orientjchem.org

Steric Hindrance: Steric bulk on either the amine or the acyl chloride can slow the reaction rate by impeding the approach of the nucleophile to the electrophilic center. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Kinetic studies often involve monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography. For very fast reactions, such as the reaction of amines with benzoyl chloride, buffering with an acid can slow the reaction to a measurable rate. researchgate.net Detailed kinetic resolution studies on disubstituted piperidines have revealed that the conformational preferences of the piperidine ring can have a profound effect on acylation reactivity and selectivity, with a strong preference for the acylation of conformers where an α-substituent is in the axial position. nih.govnih.gov

Table 2: Methodologies for Kinetic Analysis of Amine Derivatization

| Kinetic Parameter | Methodology | Description | Reference |

|---|---|---|---|

| Reaction Rate Constant (k) | Spectrophotometry (UV-Vis/IR) or Chromatography (HPLC/GC) | Monitors the change in concentration of a reactant or product over time. The rate constant is derived from the integrated rate law. | researchgate.netnih.gov |

| Reaction Order | Method of Initial Rates | The initial rate of reaction is measured at various initial concentrations of reactants to determine the power to which each concentration is raised in the rate law. | orientjchem.org |

| Activation Energy (Ea) | Arrhenius Plot | The reaction is run at several different temperatures, and the natural log of the rate constant (ln k) is plotted against the inverse of the temperature (1/T). | nih.gov |

| Selectivity Factor (s) | Kinetic Resolution Studies | In enantioselective reactions, the relative rates of reaction for the two enantiomers are compared to determine the selectivity. | nih.govnih.gov |

Catalytic Approaches in this compound Synthesis and Modification

Catalysis is essential for the efficient and selective synthesis and modification of piperidine structures like this compound. asianpubs.orgnih.gov Transition metal catalysts, particularly those based on rhodium, iridium, palladium, and gold, are widely employed. dicp.ac.cnchemrxiv.orgorganic-chemistry.org

Rhodium (Rh) Catalysis: Rhodium complexes are exceptionally effective for the hydrogenation of N-heteroarenes, including pyridines. acs.orgclockss.org They are used in both asymmetric transfer hydrogenation with formic acid and in hydrogenations using H2 gas. dicp.ac.cn Rhodium catalysts are often paired with chiral ligands to achieve high enantioselectivity in the synthesis of chiral piperidines from prochiral precursors. snnu.edu.cnnih.govacs.org

Iridium (Ir) Catalysis: Iridium-based catalysts are also powerful tools for the hydrogenation of pyridines, offering robust and selective reduction to piperidines. chemrxiv.org Iridium-catalyzed "hydrogen borrowing" or "hydrogen transfer" reactions enable the stereoselective synthesis of substituted piperidines by facilitating sequential oxidation, amination, and reduction cascades. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are versatile and used in various transformations, including the hydrogenation of pyridine derivatives. asianpubs.org They are also employed in Wacker-type aerobic oxidative cyclizations and asymmetric aminoacetoxylation of unactivated alkenes to form chiral piperidines. organic-chemistry.org

Gold (Au) Catalysis: Gold(I) catalysis has emerged as a powerful method for intramolecular hydroamination and other cyclization reactions to form piperidine rings under mild conditions. nih.govorganic-chemistry.org Mechanistically, these reactions often involve the activation of alkynes or allenes toward nucleophilic attack by the amine nitrogen. acs.orgorganic-chemistry.org

Table 3: Catalytic Systems in Piperidine Synthesis and Modification

| Catalyst Metal | Typical Transformation | Key Advantages | Reference |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Hydrogenation of Pyridines/Enamines | High enantioselectivity, broad substrate scope for chiral synthesis. | dicp.ac.cnrsc.orgacs.org |

| Iridium (Ir) | Ionic Hydrogenation, Hydrogen Borrowing | High tolerance for reducible functional groups, stereoselective. | nih.govchemrxiv.org |

| Palladium (Pd) | Hydrogenation, Oxidative Cyclization | Versatility, effectiveness in aerobic oxidations. | asianpubs.orgorganic-chemistry.org |

| Gold (Au) | Intramolecular Hydroamination/Cyclization | Mild reaction conditions, unique reactivity with unsaturated systems. | nih.govorganic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of N Ethylpiperidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N-Ethylpiperidin-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl group and the piperidine (B6355638) ring. The chemical shift (δ) of each proton is influenced by its local electronic environment, with electronegative nitrogen atoms causing adjacent protons to appear at a lower field (deshielded).

The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂) directly attached to the ring nitrogen, and a triplet for the terminal methyl protons (-CH₃). The piperidine ring protons produce more complex, overlapping multiplet signals due to their diastereotopic nature and spin-spin coupling with neighboring protons. The protons on carbons adjacent to the ring nitrogen (C2 and C6) are typically found further downfield than the protons at C3 and C5. The single proton at the C4 position, attached to the same carbon as the primary amine, also exhibits a distinct chemical shift.

Based on established chemical shift ranges for similar N-alkyl piperidine structures, the predicted ¹H NMR assignments for this compound are presented below. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~ 1.10 | Triplet (t) | 3H |

| Piperidine C3/C5 (axial) | ~ 1.40 - 1.60 | Multiplet (m) | 2H |

| Piperidine C3/C5 (equatorial) | ~ 1.70 - 1.90 | Multiplet (m) | 2H |

| Piperidine C2/C6 (axial) | ~ 2.00 - 2.20 | Multiplet (m) | 2H |

| Ethyl -CH₂- | ~ 2.40 | Quartet (q) | 2H |

| Piperidine C4 -CH- | ~ 2.60 - 2.80 | Multiplet (m) | 1H |

| Piperidine C2/C6 (equatorial) | ~ 2.80 - 3.00 | Multiplet (m) | 2H |

| Amine -NH₂ | Variable | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry of this compound, a total of five distinct carbon signals are expected: one for the methyl and one for the methylene carbon of the ethyl group, and three for the piperidine ring (C4, C2/C6, and C3/C5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures and general chemical shift principles. researchgate.netwikipedia.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~ 12 |

| Piperidine C3/C5 | ~ 33 |

| Piperidine C4 | ~ 50 |

| Ethyl -CH₂- | ~ 52 |

| Piperidine C2/C6 | ~ 53 |

For complex derivatives or to unambiguously assign all signals in this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments reveal correlations between nuclei, providing definitive structural evidence. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the ethyl -CH₂ and -CH₃ protons. It would also reveal the coupling network within the piperidine ring, showing correlations between the protons at C2 and C3, C3 and C4, and so on, helping to trace the proton connectivity around the ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between axial and equatorial protons on the same and adjacent carbons, helping to confirm the chair conformation of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HMQC or HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, it would show a cross-peak connecting the proton signal at ~2.40 ppm to the carbon signal at ~52 ppm, confirming their assignment as the ethyl -CH₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. nih.gov For this compound, the molecular formula is C₇H₁₆N₂. HRMS can confirm this formula by providing an experimental mass that is extremely close to the theoretical (calculated) mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Theoretical Monoisotopic Mass | 128.1313485 Da |

| Ion Form | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 129.1386232 Da |

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (e.g., ± 5 ppm) of 129.1386 would provide strong evidence for the elemental composition C₇H₁₇N₂⁺.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com The resulting fragment ions are analyzed to reveal information about the molecule's structure.

The fragmentation of N-alkyl amines and piperidine derivatives is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nist.gov For the [M+H]⁺ ion of this compound (m/z 129.1), several key fragmentation pathways can be predicted.

Loss of Ethyl Group: α-cleavage can lead to the loss of an ethene molecule (28 Da) via a rearrangement, or the loss of an ethyl radical (29 Da) from the molecular ion radical, though the former is common in CID of [M+H]⁺ ions. A primary fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a stable ion.

Ring Cleavage: The piperidine ring can undergo cleavage, typically initiated by breaking the C2-C3 or C-N bonds. This leads to a variety of fragment ions characteristic of the piperidine core.

Loss of Ammonia (B1221849): Cleavage adjacent to the C4 amine group could result in the loss of ammonia (NH₃, 17 Da) from the protonated molecule.

Table 4: Predicted MS/MS Fragment Ions for [M+H]⁺ of this compound Fragmentation pathways are proposed based on general principles of amine and heterocycle fragmentation. nist.govnist.gov

| Precursor Ion m/z | Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 129.1 | 112.1 | NH₃ (Ammonia) | Ion resulting from loss of the 4-amino group |

| 129.1 | 100.1 | C₂H₅ (Ethyl radical related) | [M+H - C₂H₅]⁺; Piperidin-4-amine ion |

| 129.1 | 84.1 | C₂H₅N (Ethylamine) | Ion from ring opening and loss of ethylamine |

| 129.1 | 71.1 | C₃H₈N (Propylamine) | Fragment from ring cleavage |

| 100.1 | 83.1 | NH₃ (Ammonia) | [M+H - C₂H₅ - NH₃]⁺ |

This detailed analysis of fragmentation pathways provides a structural fingerprint of the molecule, enabling its confident identification and differentiation from related structures. wvu.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound. These methods are vital in quality control during synthesis and for isolating the compound from reaction mixtures and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing a robust method for the identification and quantification of volatile and semi-volatile compounds. However, the analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution on standard nonpolar columns. labrulez.comvt.edu To mitigate these issues, several strategies are employed, including the use of basic-deactivated columns or derivatization of the amine group to reduce its polarity and improve volatility. vt.edu

In a typical GC-MS analysis of this compound, the compound would be vaporized in a heated injector and separated on a capillary column. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. shimadzu.com Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process generates a parent molecular ion ([M]⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. For this compound (molar mass: 128.22 g/mol ), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 128. Key fragmentation would likely involve the loss of the ethyl group, cleavage of the piperidine ring, and loss of the amino group.

A summary of typical GC-MS parameters for the analysis of aliphatic amines is presented below.

| Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax type) or a base-deactivated 5% phenyl-methylpolysiloxane |

| Injector Temperature | 250 - 280°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |

| Oven Program | Initial temperature of 60-80°C, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Scan Range | 40 - 300 m/z |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally unstable compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netnih.gov

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For basic compounds like this compound, peak shape and retention can be poor due to interactions with residual acidic silanol (B1196071) groups on the silica support. To overcome this, an acidic modifier (e.g., phosphoric acid or formic acid) or a buffer is often added to the mobile phase. sielc.com This protonates the amine, ensuring consistent ionization and minimizing unwanted secondary interactions.

Detection in HPLC analysis of this compound can be challenging as the molecule lacks a strong chromophore, making UV detection at higher wavelengths inefficient. researchgate.net Therefore, detection is typically performed at low UV wavelengths (e.g., < 220 nm). Alternatively, derivatization with a UV-active agent can be employed to enhance detectability. google.com Other detection methods suitable for non-chromophoric analytes include Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS).

A representative set of HPLC conditions for analyzing piperidine-related compounds is detailed in the table below.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.comgoogle.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40°C |

| Detector | UV-Vis at low wavelength (e.g., 210 nm) or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

Other Advanced Spectroscopic Methods (e.g., FT-IR, UV-Vis)

Beyond chromatography, spectroscopic methods provide critical information about the molecular structure and electronic properties of this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

As a primary aliphatic amine, this compound is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.com Another key feature is the N-H bending (scissoring) vibration, which typically appears as a medium to strong band between 1650 and 1580 cm⁻¹. orgchemboulder.com The spectrum will also contain C-H stretching vibrations from the ethyl and piperidine ring methylene groups just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3360 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3290 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2970 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1370 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The utility of UV-Vis spectroscopy for the direct analysis of this compound is limited. The molecule is a saturated aliphatic amine and lacks conjugated π-systems or chromophores that absorb light in the standard UV-Vis range (200-800 nm).

Saturated amines exhibit weak absorption bands corresponding to n → σ* (non-bonding to sigma antibonding) transitions, which occur in the far-UV region, typically below 220 nm. reddit.com These absorptions have low molar absorptivity and are often obscured by the solvent cutoff. Consequently, direct quantification or characterization of this compound in solution by UV-Vis spectroscopy is generally not feasible. However, as mentioned in the HPLC section, its weak absorbance at the lower end of the UV spectrum can sometimes be utilized for detection purposes in chromatography, provided a suitable solvent is used. For quantitative UV-Vis analysis, the compound would need to be derivatized with a chromophoric reagent.

| Compound | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| This compound | Saturated Amine (n → σ*) | < 220 | Low |

Computational Chemistry and Molecular Modeling of N Ethylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethylpiperidin-4-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. rsc.org This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy state.

The outputs of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles. For the piperidine (B6355638) ring, DFT confirms a stable chair conformation. The calculations would also provide insights into the electronic properties, such as the charge distribution across the molecule, which is crucial for understanding intermolecular interactions. Studies on similar piperidine derivatives have demonstrated that DFT is a reliable method for obtaining insights into molecular geometry and electronic stability. researchgate.netbookpi.org

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The LUMO represents the ability to accept an electron, and its energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bookpi.org

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; localized on nitrogen atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated. Comparing computed NMR data with experimental results is a valuable tool for confirming the proposed structure and assigning specific signals to individual atoms within the molecule. researchgate.net This correlative approach between theoretical and experimental data provides a high degree of confidence in the structural elucidation of complex molecules like this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as solvents. researchgate.netnih.gov

Conformational Preferences of this compound

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The key conformational question pertains to the orientation of the substituents on the ring: the ethyl group on the nitrogen (N1) and the amino group on the carbon at the 4-position (C4).

The substituent at C4 can exist in either an axial or an equatorial position. For many 4-substituted piperidines, the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov However, for polar substituents like the amino group in this compound, electrostatic interactions can play a significant role. Upon protonation of the ring nitrogen, a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol has been observed in related polar 4-substituted piperidines. nih.gov This effect is attributed to favorable electrostatic interactions between the protonated nitrogen and the polar substituent.

| Conformer | Description | Relative Stability Factors |

|---|---|---|

| Equatorial | The amino group at the C4 position points away from the center of the ring. | Generally favored due to lower steric hindrance (1,3-diaxial interactions are avoided). |

| Axial | The amino group at the C4 position points vertically, parallel to the axis of the ring. | Generally less stable due to steric clashes, but can be stabilized by intramolecular electrostatic interactions, especially upon protonation of the ring. nih.gov |

Solvent Effects on this compound Conformations

The surrounding solvent can significantly influence the conformational equilibrium of this compound. In computational studies, solvent effects are often modeled using either explicit solvent molecules in MD simulations or implicit continuum models in DFT calculations. acs.orgnih.gov

Polar protic solvents, such as water or ethanol, can form hydrogen bonds with the two amino groups of this compound. This solvation can stabilize specific conformers. For instance, a conformation that exposes the amine groups to the solvent, allowing for more effective hydrogen bonding, might be favored. Furthermore, the dielectric constant of the solvent can modulate long-range electrostatic interactions within the molecule, potentially altering the relative energies of the axial and equatorial conformers. nih.gov Molecular mechanics calculations on related piperidinium salts have successfully predicted conformational energies by modeling electrostatic interactions with an effective dielectric constant, demonstrating the crucial role of the solvent environment. nih.gov

Dynamic Behavior of this compound in Biological Systems

MD simulations for amine compounds often utilize force fields that are validated against experimental data, such as density and enthalpy of vaporization, to ensure accuracy. The simulations can be run in different ensembles, like NpT (constant number of particles, pressure, and temperature) or NvT (constant number of particles, volume, and temperature), depending on the properties being investigated ulisboa.pt. For a molecule like this compound, MD simulations can reveal how the ethyl and amine substituents on the piperidine ring influence its flexibility and interactions. For instance, simulations can show the propensity of the amine group to form hydrogen bonds with water or residues in a protein's active site. The ethyl group's hydrophobic nature will also dictate its orientation and interactions in different environments.

Computational studies on related piperidine/piperazine compounds have used MD simulations to analyze the stability of ligand-protein complexes. These simulations reveal crucial amino acid residues that interact with the ligand over time, providing a more dynamic picture than static docking poses nih.gov. Such studies can elucidate the stability of key interactions, like salt bridges and hydrogen bonds, which are critical for a ligand's affinity and efficacy nih.govnih.gov. While specific MD studies on this compound are not prevalent in the provided results, the behavior of similar amine-containing molecules in simulations suggests that the protonated amine group would be a key interaction point, forming stable hydrogen bonds with biological targets researchgate.net.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking studies are instrumental in understanding how they might interact with potential protein targets.

Docking studies on analogues of this compound, such as 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one derivatives, have been conducted to explore their potential as anticancer agents by targeting EGFR tyrosine kinase nih.govresearchgate.net. These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. For instance, the carbonyl group of a piperidone analogue was shown to interact with an alanine residue, while an amino thiazole group interacted with a serine residue within the β5 subunit of the 20S proteasome nih.gov.

In studies of other piperidine-based compounds targeting sigma receptors, docking revealed that the protonated piperidine nitrogen atom is crucial for forming a bidentate salt bridge with glutamate and aspartate residues in the receptor's active site nih.gov. Additionally, a π-cation interaction between the ionized nitrogen and a phenylalanine residue was observed to stabilize the complex nih.gov. This highlights the importance of the basic amine functionality, a key feature of this compound, in mediating interactions with protein targets.

Computational docking allows for the prediction of binding modes and the estimation of binding affinities for analogues of this compound. The binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein.

For a series of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, docking studies revealed strong binding free energies, with chloro-substituted compounds showing values ranging from -8.43 to -9.12 kcal/mol against the β5 subunit of the 20S proteasome nih.gov. Similarly, in a study of 4-anilinoquinazoline derivatives as potential anticancer agents, the most potent compound exhibited binding energies of -6.39 kcal/mol with EGFR and -8.24 kcal/mol with VEGFR-2 .

The binding modes predicted by these studies show that specific structural features are key to high affinity. For example, the presence of hydrogen bond donors and acceptors, as well as hydrophobic moieties that can interact with corresponding regions in the protein's active site, are critical. The orientation of the molecule within the binding pocket is also a key determinant of its affinity.

| Compound Analogue Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | β5 subunit of 20S proteasome | -8.43 to -9.12 | nih.gov |

| 4-Anilinoquinazoline derivatives | EGFR | -6.39 | |

| 4-Anilinoquinazoline derivatives | VEGFR-2 | -8.24 |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for elucidating these relationships, allowing for the rational design of more potent and selective molecules.

For piperidine derivatives, computational SAR studies have highlighted several key structural features that govern their activity. The presence of a basic amino group is often critical for binding to targets like sigma receptors, with the protonated form of the nitrogen atom playing a key role in interactions nih.gov. The nature and position of substituents on the piperidine ring and its side chains also significantly impact activity. For example, in a series of ERK1/2 inhibitors, moving an ethoxy group from the 4-position to the 2-position on a phenyl ring enhanced the inhibitory activity nih.gov.

Computational SAR can also involve the analysis of molecular properties such as dipole moments. In a study of acylsulfonylpiperazine derivatives, the orientation of the dipole moment was found to correlate with antiproliferative activity, suggesting that electrostatic interactions play a significant role researchgate.net. These computational insights guide the synthesis of new analogues with improved properties.

Computational approaches, particularly molecular docking and similarity searching, can be used to identify potential molecular targets for this compound. By docking the molecule against a panel of known protein structures or by searching for known drugs with similar structures, potential biological activities can be inferred.

Based on studies of its analogues, several potential targets for this compound can be proposed. The piperidine scaffold is present in many compounds with diverse biological activities. For example, piperidin-4-imine derivatives have been investigated as antitubercular agents targeting the enoyl-acyl carrier protein (EACP) reductase enzyme nih.govresearchgate.net. The structural similarity of this compound to these compounds suggests it could also have potential antitubercular activity.

Other potential targets identified for piperidine-containing molecules include:

Sigma receptors (S1R and S2R): These are involved in various neurological processes, and many piperidine derivatives show high affinity for these receptors nih.gov.

EGFR Tyrosine Kinase: This is a well-known target in cancer therapy, and some piperidone analogues have been shown to interact with it nih.govresearchgate.net.

Opioid Receptors: The piperidine ring is a core structure in many opioid analgesics, such as fentanyl and its derivatives scielo.br.

Equilibrative Nucleoside Transporters (ENTs): Certain piperazine-containing compounds have been identified as inhibitors of these transporters frontiersin.org.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR can be applied to this molecule and its analogues. Developing a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include topological, spatial, thermodynamic, and electronic descriptors nih.govfiveable.me.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity fiveable.me.

Model Validation: The model's predictive power is assessed using techniques like cross-validation and by testing it on an external set of compounds nih.gov.

For piperidine derivatives, QSAR models have been successfully developed. For instance, a QSAR study on piperine analogues as bacterial efflux pump inhibitors identified descriptors such as partial negative surface area, molecular shadow area, and heat of formation as being important for activity nih.gov. The resulting model showed a high correlation coefficient (r² = 0.962) and good predictive ability (q² = 0.917) nih.gov. Another QSAR study on piperidine-derived non-urea soluble epoxide hydrolase inhibitors also used MLR to create models based on topological descriptors jetir.org.

These examples demonstrate that QSAR models could be developed for this compound and its analogues to predict their activity against various targets, aiding in the design of new compounds with desired biological profiles.

| QSAR Study Subject | Key Descriptors | Statistical Method | Model Performance | Reference |

|---|---|---|---|---|

| Piperine analogues (NorA efflux pump inhibitors) | Partial negative surface area, molecular shadow area, heat of formation | Genetic Function Approximation | r² = 0.962, q² = 0.917 | nih.gov |

| Piperidine derived sEH inhibitors | Topological descriptors | Multiple Linear Regression (MLR) | Strong correlation reported | jetir.org |

Virtual Screening of this compound Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific studies focusing exclusively on virtual screening of this compound libraries are not extensively documented, the broader piperidin-4-amine scaffold is a common feature in many virtual screening campaigns due to its favorable pharmacological properties. Research on analogous structures provides significant insights into how libraries incorporating the this compound core might be effectively utilized.

Structure-based virtual screening has been successfully employed to identify potent inhibitors from compound libraries containing the piperidin-4-amine scaffold. For instance, a study focused on the discovery of novel NEDD8 Activating Enzyme (NAE) inhibitors involved the screening of a library containing 50,000 small molecules. nih.gov This campaign led to the identification of 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22) as a selective NAE inhibitor. nih.gov This discovery highlights the utility of the piperidin-4-amine core in designing targeted libraries for identifying enzyme inhibitors.

In a similar vein, a structure-based drug design approach was used to develop new inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase. usb.ac.ir This research involved the virtual screening of N-phenethylpiperidin-4-amine derivatives. The study demonstrated that modifications on this scaffold could yield compounds with high binding affinities. usb.ac.ir One of the promising candidates from this screening exhibited a high molecular docking score, indicating strong potential for inhibitory activity. usb.ac.ir The findings from such studies are instrumental in guiding the design of future virtual screening libraries based on the this compound scaffold.

The following table summarizes the molecular docking scores of several N-substituted piperidin-4-amine derivatives from a virtual screening study targeting the HCV NS5B polymerase, illustrating the impact of different substituents on binding affinity. usb.ac.ir

| Compound Name | Predicted Activity | Actual Activity | Residual |

| N-benzyl-N-phenethylpiperidin-4-amine | 5.6777 | 5.6587 | 0.0190 |

| N-(4-chlorobenzyl)-N-phenethylpiperidin-4-amine | 5.8664 | 5.8556 | 0.0108 |

| N-(4-bromobenzyl)-N-phenethylpiperidin-4-amine | 5.7878 | 5.8082 | -0.0204 |

This table presents data on N-phenethylpiperidin-4-amine derivatives, which are structurally related to this compound, to illustrate the outcomes of virtual screening of similar compound libraries.

Furthermore, docking studies have been conducted on analogues such as 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one to evaluate their potential as anticancer agents by targeting EGFR tyrosine kinase. nih.gov While the core is a piperidone, the presence of the N-ethyl group is significant. The insights gained from the virtual screening of these and other related piperidine libraries are crucial for the future design and screening of libraries centered around this compound for various therapeutic targets.

To facilitate such computational studies, understanding the intrinsic molecular properties of this compound is essential. The computed properties of this compound provide a baseline for in silico modeling and virtual screening library design.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 128.131348519 Da | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 67.3 | PubChem |

This table provides key computed molecular properties of this compound, which are foundational for its use in computational chemistry and the design of virtual screening libraries.

Biological and Pharmacological Research on N Ethylpiperidin 4 Amine Scaffolds

Investigation of N-Ethylpiperidin-4-amine as a Core Scaffold for Bioactive Molecules

The this compound core is a subject of significant interest in pharmacological research due to its presence in a wide array of biologically active compounds. Its structural features allow it to serve as a versatile template for creating diverse molecular libraries aimed at various biological targets.

Utility in Pharmaceutical Development

The piperidine (B6355638) nucleus is one of the most important synthetic components for drug construction. mdpi.com Its derivatives are prevalent in a multitude of pharmaceuticals, highlighting the scaffold's broad utility. The development of fast and cost-effective methods for synthesizing substituted piperidines is a crucial task in modern organic chemistry, driven by the constant need for novel drug candidates. mdpi.com The this compound scaffold, as a specific type of substituted piperidine, offers a platform for developing molecules with potential applications in diverse areas such as oncology, infectious diseases, and neurology. The ability to modify the piperidine ring and its substituents allows medicinal chemists to fine-tune the pharmacological profile of a molecule to enhance potency and selectivity.

Exploration in Studies Related to Neurotransmitter Systems and Receptor Binding

Derivatives built upon piperidine scaffolds are extensively studied for their interactions with neurotransmitter systems. These systems are modulated by receptors such as those for serotonin, dopamine, and histamine, which are common targets for therapeutic intervention.

Research into 4-oxypiperidine ethers, which share a core structure with this compound, has demonstrated their potential as ligands for the histamine H3 receptor (H3R). nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity of these compounds. For instance, modifications to the piperidine core and its substituents have led to the identification of potent H3R antagonists. nih.gov Radioligand receptor binding assays are a key tool in this exploration, allowing researchers to determine the affinity of newly synthesized compounds for their target receptors. nih.gov For example, studies on N-phenylpiperazine analogs, which are structurally related to piperidines, have identified compounds with high, nanomolar affinity for the D3 dopamine receptor and substantial selectivity over the D2 receptor subtype. nih.gov

Below is a table detailing the structure-activity relationships of select 4-hydroxypiperidine derivatives targeting the histamine H3 receptor, illustrating how molecular modifications influence receptor affinity.

| Compound ID | Structure | Receptor Affinity (pA₂) |

| ADS003 | 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | 8.47 |

| ADS009 | 5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | 7.79 |

| ADS022 | Derivative with N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring | 7.42 |

| ADS024 | Derivative with N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring | 7.57 |

| ADS025 | Derivative with N-methyl-N-propyl-aminomethyl at position 3 of the benzene ring | 6.89 |

| ADS026 | Derivative with N-methyl-N-propyl-aminomethyl at position 3 of the benzene ring | 7.03 |

Data sourced from a study on 4-oxypiperidine ethers as histamine H3 receptor ligands. nih.gov

Role as an Intermediate in Therapeutic Agent Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules. nih.gov It serves as a versatile intermediate that can be incorporated into larger, more intricate molecular architectures to create novel therapeutic agents. For example, complex heterocyclic compounds with potential therapeutic applications can be synthesized using piperidine-based starting materials. pharmaffiliates.com The synthesis of N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine illustrates how a substituted N-ethyl-piperidine amine moiety is integrated into a larger pyrrolopyrimidine structure, a class of compounds often investigated for kinase inhibitory activity. pharmaffiliates.com The piperidin-4-one nucleus, a closely related structure, is also recognized as a versatile intermediate for compounds with a range of pharmacological activities, including anticancer and anti-HIV properties. nih.gov

Functional Biological Interactions

Beyond simple binding, molecules derived from the this compound scaffold can actively modulate the function of their biological targets, influencing cellular signaling and physiological responses.

Modulation of Receptor Activity

Compounds incorporating the piperidine scaffold often act as modulators of G protein-coupled receptors (GPCRs), which include many neurotransmitter receptors. nih.gov These molecules can function as antagonists, blocking the receptor's activation by its natural ligand, or as inverse agonists, reducing the receptor's basal activity.

In the case of the histamine H3 receptor, certain 4-oxypiperidine derivatives have been classified as potent antagonists/inverse agonists based on functional assays. nih.gov Similarly, research on 4-amino-piperidine derivatives has led to the discovery of potent M3 muscarinic antagonists. researchgate.net Chemical modifications to the scaffold provided molecules with high affinity for the human M3 receptor, demonstrating that the 4-amino-piperidine structure is a viable template for developing selective antagonists for this receptor subtype. researchgate.net The table below shows the binding affinities of select piperidine derivatives for the human histamine H3 receptor, highlighting their potential as potent modulators.

| Compound ID | Receptor | Binding Affinity (Ki, nM) | Classification |

| ADS031 | hH3R | 12.5 | Potent Antagonist/Inverse Agonist |

| ADS032 | hH3R | 44.1 | Nanomolar Affinity |

Data from a study on 4-oxypiperidine ethers. nih.gov

Influence on Neurotransmitter Release and Signal Transduction Pathways

The modulation of receptor activity by piperidine-based compounds has direct consequences on intracellular signal transduction and neurotransmitter release. Neurotransmitter receptors are often coupled to G proteins, which, upon receptor activation or inhibition, trigger downstream signaling cascades.

For example, M3 muscarinic receptors, which can be targeted by 4-amino-piperidine derivatives, are coupled to Gq family proteins. researchgate.net Antagonizing these receptors inhibits the hydrolysis of phosphatidylinositol and the subsequent release of intracellular calcium, which are key signaling events that lead to smooth muscle contraction and gland secretion. researchgate.net Similarly, the histamine H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. Antagonists of the H3 receptor block this negative feedback loop, leading to increased release of histamine and other neurotransmitters, such as acetylcholine. This mechanism is a key reason for investigating H3R antagonists for cognitive enhancement and other neurological applications. nih.gov

Agonistic or Antagonistic Effects on Neurotransmitter Receptors

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds that interact with a variety of neurotransmitter receptors. libretexts.org These interactions can be either agonistic, where the compound activates the receptor, or antagonistic, where it blocks the receptor's activity. libretexts.org The specific effect is largely determined by the nature and substitution pattern of the derivatives.

One area of significant research has been the development of piperidine derivatives as ligands for histamine receptors. For instance, a series of 4-oxypiperidine ethers, structurally related to the this compound core, have been designed and synthesized as potent histamine H3 receptor (H3R) antagonists/inverse agonists. nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor can enhance the release of these neurotransmitters, which is a therapeutic strategy for cognitive and sleep-wake disorders. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the piperidine ring and its substituents significantly impact their affinity and functional activity at the H3 receptor. nih.gov

Furthermore, derivatives of the piperidine scaffold have been investigated for their activity at sigma (σ) receptors. A series of novel σ1 receptor ligands featuring a 4‐(2‐aminoethyl)piperidine scaffold have been synthesized and evaluated. nih.gov The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. The N-methylpiperidine derivatives within this series demonstrated high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these ligands, highlighting the importance of the piperidine nitrogen and its substituents for interaction with the lipophilic binding pocket of the receptor. nih.gov